molecular formula C16H20N2O3S B11127698 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide

Cat. No.: B11127698
M. Wt: 320.4 g/mol
InChI Key: UWTRNEOGDNLQOY-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide is a synthetic indole-carboxamide derivative characterized by two distinct structural motifs:

  • Indole core: The 1H-indole scaffold is substituted at position 1 with a propan-2-yl (isopropyl) group and at position 5 with a carboxamide moiety.
  • Sulfone-containing side chain: The carboxamide nitrogen is linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone (sulfur dioxide) functionality.

This compound’s design likely targets receptor modulation (e.g., nuclear receptors like PPARγ) due to structural similarities to known agonists such as SR2067 (1-(naphthalen-1-ylsulfonyl)-N-(1-phenylpropyl)-1H-indole-5-carboxamide) . The sulfone group enhances polarity and may influence binding kinetics, while the isopropyl substituent could improve metabolic stability compared to bulkier aryl groups.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-5-carboxamide

InChI

InChI=1S/C16H20N2O3S/c1-11(2)18-7-5-12-9-13(3-4-15(12)18)16(19)17-14-6-8-22(20,21)10-14/h3-5,7,9,11,14H,6,8,10H2,1-2H3,(H,17,19)

InChI Key

UWTRNEOGDNLQOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include indole derivatives and thiophene compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The indole and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the indole or thiophene rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

Table 1: Structural Comparison of Indole-Carboxamide Derivatives
Compound Name Indole Substitution (Position 1) Carboxamide Side Chain Key Functional Groups
Target Compound Propan-2-yl N-(1,1-dioxidotetrahydrothiophen-3-yl) Sulfone, isopropyl
SR2067 Phenylpropyl 1-Naphthylsulfonyl Sulfonyl, naphthyl
3,5-AB-CHMFUPPYCA Cyclohexylmethyl 4-Fluorophenyl-pyrazole Fluorophenyl, pyrazole
Compound 1a Trimethylnaphthyl N,N,N-Trimethyl Trimethylamine, naphthyl

Key Observations :

  • The isopropyl group at position 1 offers a compact hydrophobic substituent compared to SR2067’s phenylpropyl, which may alter receptor selectivity.
  • Unlike pyrazole-based analogs (e.g., 3,5-AB-CHMFUPPYCA), the indole core provides a planar aromatic system conducive to π-π stacking in receptor binding pockets .
Table 3: Pharmacological Profiles of Selected Compounds
Compound Target Receptor EC50 (PPARγ) Selectivity (PPARγ vs. α/δ) Structural Binding Features
Target Compound PPARγ (hypothesized) N/A N/A Sulfone may interact with helix 12 via H-bonds.
SR2067 PPARγ 0.8 µM 10-fold selective over PPARα/δ Naphthylsulfonyl group stabilizes AF-2 helix.
Compound 1a Unreported N/A N/A Trimethylamine may enhance solubility.

Mechanistic Considerations :

  • The sulfone group in the target compound could mimic the sulfonyl oxygen in SR2067, engaging in hydrogen bonds with PPARγ’s Ser289 or Arg288 residues .
  • The isopropyl group may occupy a hydrophobic subpocket, analogous to SR2067’s phenylpropyl chain, but with reduced steric clash.

Critical Analysis of Structural Advantages and Limitations

  • Advantages :
    • Enhanced solubility compared to naphthyl-containing analogs due to the polar sulfone group.
    • Metabolic stability : The isopropyl group may resist oxidative metabolism better than benzyl or phenylpropyl substituents.
  • Limitations :
    • Synthetic complexity: Introducing the tetrahydrothiophene-dioxide moiety may require multi-step purification.
    • Unconfirmed receptor binding: Structural data (e.g., X-ray crystallography) is needed to validate PPARγ interactions .

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